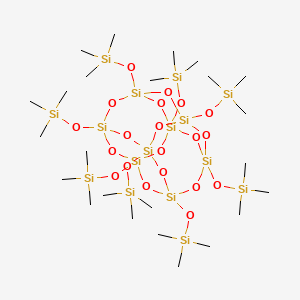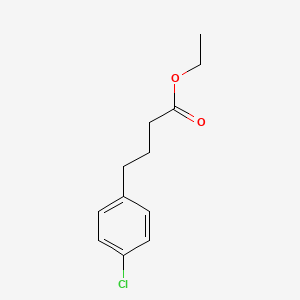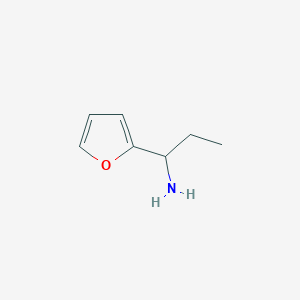![molecular formula C22H21Br B6292265 4'-Bromospiro[adamantane-2,9'-fluorene] CAS No. 2415337-01-6](/img/structure/B6292265.png)
4'-Bromospiro[adamantane-2,9'-fluorene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Bromospiro[adamantane-2,9’-fluorene] is a chemical compound with the formula C22H21Br . It is used in various scientific research and applications .
Chemical Reactions Analysis
The chemical reactions involving 4’-Bromospiro[adamantane-2,9’-fluorene] are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
4’-Bromospiro[adamantane-2,9’-fluorene] has a molecular weight of 365.31 . It should be stored in a dry room at room temperature . The boiling point and other physical and chemical properties are not specified in the search results .Applications De Recherche Scientifique
Synthesis and Chemical Properties
4'-Bromospiro[adamantane-2,9'-fluorene] and its derivatives are notable for their unique structural features, which make them valuable in various synthetic and chemical applications. For example, the microwave-assisted synthesis of adamantane derivatives has shown significant anti-influenza virus activity, highlighting the potential of adamantane-based compounds in antiviral research (Göktaş et al., 2012). Additionally, the synthesis of novel fluorene-based conjugated polymers incorporating adamantane moieties has been explored for applications in detecting trace explosives, demonstrating the material's sensitivity and efficiency in fluorescence quenching (Leng & Wu, 2012).
Biological Interactions and Applications
Adamantane and its derivatives exhibit diverse biological interactions, making them subjects of interest in medicinal chemistry. The ability of adamantane bisurea derivatives to bind anions in both solution and solid states has been studied, indicating potential applications in sensor technology and molecular recognition (Blažek et al., 2013). The adamantane structure is also pivotal in the development of various drugs, with applications ranging from antivirals to treatments for Alzheimer's and Parkinson's diseases, showcasing the wide-ranging medicinal implications of adamantane-containing compounds (Lamoureux & Artavia, 2010).
Material Science and Engineering
In the field of materials science, adamantane derivatives have been utilized to enhance the properties of polymers and other materials. For instance, the synthesis of luminescent long-chain carbazole-adamantane copolymers has shown promising results for their use as blue-light-emitting materials, indicating potential applications in electronic and photonic devices (Liu et al., 2017).
Environmental and Sensory Applications
Adamantane derivatives have also found applications in environmental monitoring and sensing. The development of fluorescent magnetic nanosensors using adamantane-modified fluorescein demonstrates the potential of these compounds in detecting ions such as Zn2+ and CN− in aqueous solutions, highlighting their utility in environmental protection and monitoring (Li et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4'-bromospiro[adamantane-2,9'-fluorene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Br/c23-20-7-3-6-19-21(20)17-4-1-2-5-18(17)22(19)15-9-13-8-14(11-15)12-16(22)10-13/h1-7,13-16H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQSZWNWWFSYMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34C5=C(C6=CC=CC=C46)C(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B6292200.png)



amine](/img/structure/B6292221.png)

![1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene]](/img/structure/B6292238.png)





